molecular formula C22H25NO4 B13261492 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid

Cat. No.: B13261492
M. Wt: 367.4 g/mol
InChI Key: VIRBSFXTYNSPAZ-UHFFFAOYSA-N
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid is a compound that belongs to the class of amino acid derivatives. It is commonly used in peptide synthesis due to its stability and reactivity. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a protective group used in the synthesis of peptides to protect the amino group from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Fmoc Removal: Piperidine in dimethylformamide.

    Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

    Solvents: Dichloromethane, dimethylformamide.

Major Products Formed

The major products formed from these reactions include peptides and peptide derivatives, which are essential in various fields of research and industry .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group can be removed under basic conditions, allowing the amino group to participate in further reactions .

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(propan-2-yl)amino]butanoic acid

InChI

InChI=1S/C22H25NO4/c1-4-20(21(24)25)23(14(2)3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25)

InChI Key

VIRBSFXTYNSPAZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N(C(C)C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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